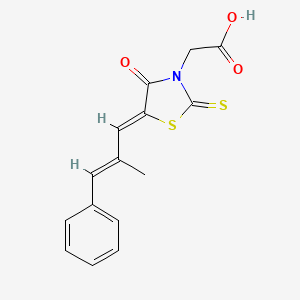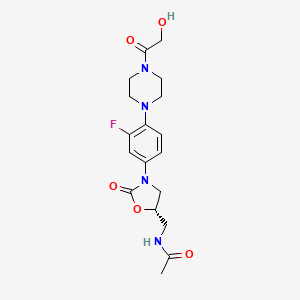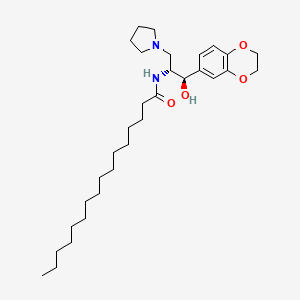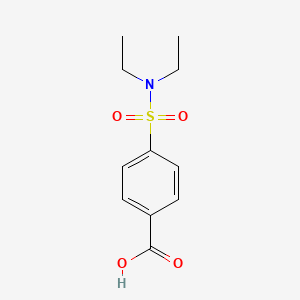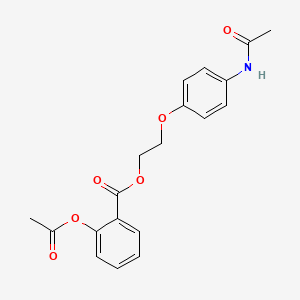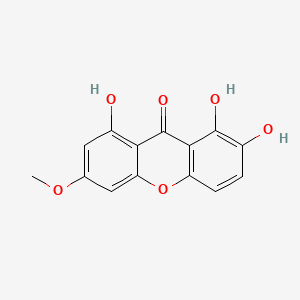
スウェルチアニ
概要
説明
Swertianin is a hydroxyxanthone compound that can be isolated from the whole plant of Swertia decussata. It is known for its antioxidant properties, which include inhibiting lipid peroxidation and scavenging free radicals such as DPPH and superoxide radicals . Swertianin also exhibits protective effects against γ-ray induced DNA damage .
科学的研究の応用
Swertianin has a wide range of scientific research applications, including:
作用機序
Target of Action
Swertianin primarily targets oxidative stress in the body. It acts as an antioxidant , opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides .
Mode of Action
Swertianin interacts with its targets by inhibiting lipid peroxidation and scavenging DPPH and superoxide free radicals . This interaction results in a reduction of oxidative stress in the body, thereby protecting cells from damage.
Pharmacokinetics
It is known that swertianin is soluble in organic solvents such as methanol, ethanol, and dmso , which suggests that it may be well-absorbed in the body
Result of Action
The primary result of Swertianin’s action is a reduction in oxidative stress in the body. This can lead to a decrease in inflammation and a reduction in cellular damage. Additionally, Swertianin has been found to inhibit γ-ray induced DNA damage of pBR322, suggesting a protective effect .
Action Environment
The action of Swertianin can be influenced by various environmental factors. For example, the plant from which Swertianin is derived, Swertia, is indigenous to the temperate Himalayas . The specific environmental conditions in this region, such as temperature and soil composition, may influence the concentration and bioactivity of Swertianin in the plant. Furthermore, the method of extraction and purification can also impact the efficacy and stability of Swertianin.
生化学分析
Biochemical Properties
Swertianin interacts with various enzymes, proteins, and other biomolecules. The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides, and triterpenoids are also active constituents of this genus . These secondary metabolites play a significant role in various biochemical reactions .
Cellular Effects
Swertianin has a wide spectrum of pharmacological properties and influences cell function in various ways. It is used in traditional medicine to treat numerous ailments such as liver disorders, malaria, and diabetes . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Swertianin exhibits antioxidant activities , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Swertianin vary with different dosages
Metabolic Pathways
It is known that Swertianin is a part of the class of xanthones , suggesting that it may interact with enzymes or cofactors in these pathways.
準備方法
Swertianin can be extracted from natural plants, particularly from the Swertia genus. A common extraction method involves alcohol extraction followed by acid hydrolysis. Ethanol or methanol is typically used as the solvent for extraction, and an acidic solution is added for the hydrolysis reaction
化学反応の分析
Swertianin undergoes various chemical reactions, including:
Oxidation: Swertianin can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Substitution: Swertianin can undergo substitution reactions, where functional groups on the xanthone ring are replaced by other groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Swertianin is unique among hydroxyxanthones due to its potent antioxidant properties and its ability to protect against γ-ray induced DNA damage . Similar compounds include:
Swertiamarin: Another xanthone compound with similar antioxidant properties.
Bellidifolia: A hydroxyxanthone with antioxidant and antimicrobial activities.
Isoswertianin: A xanthone derivative with similar biological activities.
特性
IUPAC Name |
1,2,8-trihydroxy-6-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVOZGRVBXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174998 | |
| Record name | Gentiakochianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20882-75-1 | |
| Record name | Swertianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiakochianin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20882-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gentiakochianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWERTIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is swertianin and where is it found?
A1: Swertianin is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. It is primarily found in plants belonging to the genus Swertia, notably Swertia japonica [], Swertia delavayi [], Swertia corymbosa [, ], and Swertia thomsonii [].
Q2: What is the chemical structure of swertianin?
A2: Swertianin is a tetraoxygenated xanthone with the chemical formula C14H10O6. Its structure consists of a xanthone backbone with three hydroxyl groups (-OH) at positions 1, 7, and 8, and a methoxy group (-OCH3) at position 3.
Q3: What are the reported biological activities of swertianin?
A3: Swertianin has demonstrated promising antioxidant [, , ], anti-inflammatory [], and anticonvulsant properties [] in various in vitro and in vivo studies.
Q4: How does swertianin exhibit its antioxidant activity?
A4: While the exact mechanism remains to be fully elucidated, swertianin's antioxidant activity is likely attributed to its ability to scavenge free radicals, as evidenced by its strong activity in DPPH and ABTS radical scavenging assays [, ]. The catecholic moiety and the conjugated system within the xanthone structure likely contribute to its radical scavenging potential [].
Q5: Has swertianin shown any potential in protecting against radiation damage?
A5: While not directly studied with swertianin itself, a closely related compound, norswertianin-1-O-primveroside (a swertianin glycoside), exhibited antioxidant properties and protective effects against radiation-induced damage in human lymphocytes [].
Q6: What is the role of mass spectrometry in understanding swertianin and its interactions?
A7: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in investigating the structure and fragmentation patterns of swertianin-metal complexes [, ]. This technique has provided valuable insights into the potential metal coordination sites within the swertianin molecule.
Q7: What types of metal ions have been shown to interact with swertianin?
A8: Studies have revealed that swertianin can form complexes with various metal ions, including Mn(II), Al(III), and Cu(II) [, ]. The hydroxyl groups in the xanthone structure, particularly those at C-1 and C-8, along with the carbonyl group, are believed to be the primary sites for metal coordination [].
Q8: Are there any studies exploring the structure-activity relationship (SAR) of swertianin?
A9: While dedicated SAR studies focusing solely on swertianin are limited in the provided research, the isolation and characterization of various xanthones from Swertia species, including swertianin, decussatin, and methylswertianin, offer some insights into structure-activity trends within this class of compounds [, , , , , ]. Further research is needed to fully understand how specific structural modifications impact the activity and potency of swertianin.
Q9: What analytical techniques are commonly employed to identify and quantify swertianin?
A9: Several analytical methods are used to study swertianin, including:
- Spectroscopy: UV, IR, MS, and NMR are frequently employed for structural elucidation and confirmation of swertianin [, , , ].
- Chromatography: Column chromatography, often with silica gel as the stationary phase, is a key technique for separating and purifying swertianin from plant extracts [, , , , ].
- High-performance liquid chromatography (HPLC): This technique, coupled with suitable detectors, allows for the quantitative determination of swertianin in plant materials and extracts [].
Q10: Are there any known methods for enhancing the production of swertianin?
A11: Plant tissue culture techniques, particularly direct somatic embryogenesis, have been successfully applied to Swertia corymbosa [, ]. Notably, somatic embryos at the globular stage were found to possess higher swertianin content compared to other developmental stages []. This suggests that controlled in vitro cultures could offer a means to enhance the production of this valuable compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


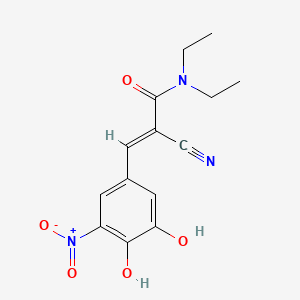
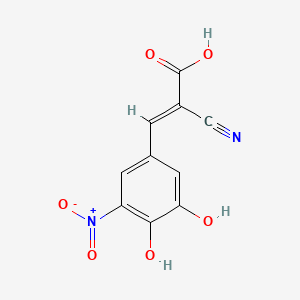
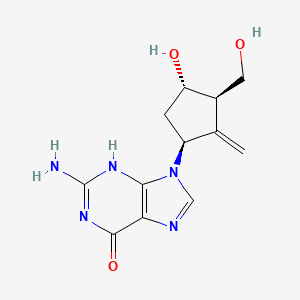
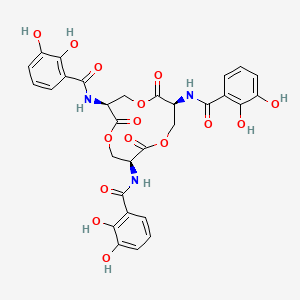
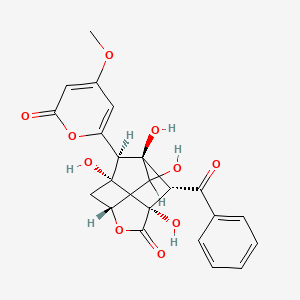
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
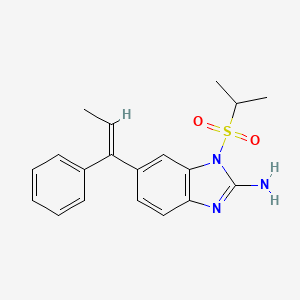
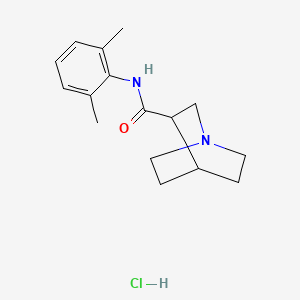
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
